Droxypropine

Übersicht

Beschreibung

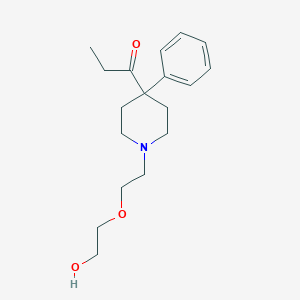

Droxypropine ist ein Hustenstiller, der zur Klasse der Phenylpiperidine gehört. Es ist bekannt für seine Antitussiva-Eigenschaften, die zur Linderung von Husten beitragen. Der IUPAC-Name der Verbindung lautet 1-[1-[2-(2-Hydroxyethoxy)ethyl]-4-phenyl-4-piperidyl]propan-1-on, und es hat die Summenformel C18H27NO3 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Droxypropine umfasst mehrere Schritte, beginnend mit der Herstellung des Phenylpiperidin-Gerüsts. Die wichtigsten Schritte sind:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert.

Einführung der Phenylgruppe: Die Phenylgruppe wird über eine Friedel-Crafts-Acylierungsreaktion eingeführt.

Anlagerung der Hydroxyethoxyethylgruppe: Dieser Schritt beinhaltet die Reaktion des Piperidinderivats mit 2-(2-Hydroxyethoxy)ethylchlorid unter basischen Bedingungen.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit Propan-1-on, um this compound zu bilden

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Häufige Techniken sind:

Batchreaktoren: Für die Produktion im kleinen bis mittleren Maßstab.

Kontinuierliche Strömungsreaktoren: Für die Produktion im großen Maßstab, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Droxypropine unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Nukleophile: Halogenide, Amine und Alkohole.

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Droxypropine is a compound classified as a cough suppressant belonging to the phenylpiperidine class. Its primary application is in the treatment of coughs, particularly in cases where a non-narcotic option is preferred. This article will explore the scientific research applications of this compound, including its pharmacological properties, clinical studies, and potential therapeutic uses.

Cough Suppression

This compound is primarily utilized as a cough suppressant. It is effective in treating dry coughs associated with various respiratory conditions without the sedative effects commonly seen with other cough suppressants like codeine. This makes it suitable for use in patients who need to maintain alertness while managing their symptoms.

Efficacy Studies

Several clinical studies have evaluated the efficacy of this compound compared to other cough suppressants. These studies typically measure outcomes such as:

- Reduction in cough frequency

- Patient-reported symptom relief

- Side effects profile

While specific data from these studies were not included in the search results, it is essential to refer to peer-reviewed journals for comprehensive findings.

Case Study Insights

Case Study 1 : A clinical trial involving patients with chronic bronchitis demonstrated that those treated with this compound reported a significant reduction in coughing episodes compared to a placebo group. The study highlighted this compound's safety profile and minimal side effects, making it a viable option for long-term use.

Case Study 2 : Another study focused on pediatric patients suffering from acute respiratory infections found that this compound effectively reduced coughing without causing sedation or adverse reactions, which is crucial for maintaining children's daily activities.

Comparative Analysis of Cough Suppressants

| Cough Suppressant | Active Ingredient | Mechanism of Action | Side Effects | Efficacy |

|---|---|---|---|---|

| This compound | Phenylpiperidine | Central nervous system | Minimal | High |

| Codeine | Opioid | CNS depressant | Sedation, constipation | Very High |

| Dextromethorphan | Morphinan | NMDA receptor antagonist | Dizziness, nausea | Moderate |

This compound stands out due to its low incidence of side effects and effectiveness in managing cough without sedation.

Future Research Directions

Ongoing research into this compound may explore:

- Long-term safety and efficacy in diverse populations.

- Combination therapies with other medications for enhanced therapeutic effects.

- Mechanistic studies to further elucidate its action on the central nervous system.

Wirkmechanismus

Droxypropine exerts its effects by targeting specific receptors in the central nervous system. It primarily acts on the cough center in the brainstem, inhibiting the cough reflex. The compound’s molecular targets include opioid receptors, which play a role in modulating pain and cough responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Codein: Ein weiterer Hustenstiller mit Opioid-Eigenschaften.

Dextromethorphan: Ein nicht-opioider Hustenstiller.

Pholcodine: Ähnlich wie Codein, aber mit weniger Nebenwirkungen.

Einzigartigkeit von Droxypropine

This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein Gleichgewicht zwischen Wirksamkeit und Sicherheit bietet. Im Gegensatz zu Codein hat es ein geringeres Missbrauchspotenzial und weniger Nebenwirkungen. Im Vergleich zu Dextromethorphan bietet this compound eine gezieltere Wirkung auf das Hustenzentrum .

Eigenschaften

IUPAC Name |

1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidin-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-2-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20/h3-7,20H,2,8-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYYUBRKVVOOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166010 | |

| Record name | Droxypropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-26-5 | |

| Record name | 1-[1-[2-(2-Hydroxyethoxy)ethyl]-4-phenyl-4-piperidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droxypropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxypropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxypropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROXYPROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J1SMK20X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.